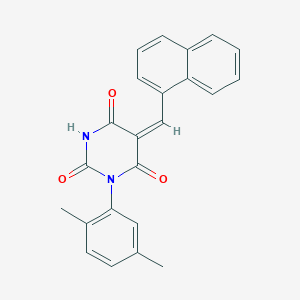
N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is commonly referred to as CYM-51010 and has been studied extensively for its potential therapeutic benefits.
Wirkmechanismus
The exact mechanism of action of CYM-51010 is not fully understood, but it is believed to act as a selective antagonist of the nociceptin/orphanin FQ receptor. This receptor is involved in the regulation of pain and stress responses, and CYM-51010 may modulate its activity to produce its analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that CYM-51010 has significant effects on pain perception and stress responses in animal models. The compound has been shown to reduce pain sensitivity and improve pain tolerance in various pain models. Additionally, CYM-51010 has been shown to have anxiolytic effects, reducing anxiety and stress responses in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CYM-51010 is its potent analgesic effects, which make it a valuable tool for studying pain pathways and developing new pain treatments. However, one limitation is that the compound is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on CYM-51010. One area of interest is in the development of new analgesics based on the compound's structure. Additionally, further studies are needed to fully understand the mechanism of action of CYM-51010 and its effects on pain and stress responses. Finally, the compound may have potential applications in other areas of medicine, such as the treatment of addiction and mood disorders.
Synthesemethoden
The synthesis of CYM-51010 involves the reaction of 1-cyclohexyl-3-(4-methoxy-3-methylphenyl)urea with hydrazine hydrate in the presence of acetic acid. The resulting product is then reacted with acetic anhydride to yield the final compound.
Wissenschaftliche Forschungsanwendungen
CYM-51010 has been studied for its potential applications in various fields of medicinal chemistry. One of the primary areas of research has been in the development of novel analgesics. Studies have shown that CYM-51010 has potent analgesic effects in animal models of pain and may have potential as a new class of pain relievers.
Eigenschaften
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)-2-(4-methoxy-3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-12-15(8-9-17(14)24-2)13-19(23)21-18-10-11-20-22(18)16-6-4-3-5-7-16/h8-12,16H,3-7,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMRSKKLACWCHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=CC=NN2C3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(dimethylamino)-2-methylpropyl]-2,2-diphenylacetamide](/img/structure/B4893232.png)
![methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B4893233.png)
![ethyl 4-({4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl}methyl)-1-piperazinecarboxylate](/img/structure/B4893234.png)
methanone](/img/structure/B4893244.png)
![N-{3-benzyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-3-fluorobenzamide](/img/structure/B4893254.png)

![butyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4893259.png)

![5-{3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4893272.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2-bromobenzyl)piperazine](/img/structure/B4893289.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4893293.png)
![3-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acrylamide](/img/structure/B4893309.png)
